(5-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate
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Overview
Description
(5-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate is an organic compound with the molecular formula C8H6F4O4S. This compound is known for its unique chemical properties and is used in various scientific research applications. It is a derivative of trifluoromethanesulfonic acid and contains both fluorine and methoxy functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 5-fluoro-2-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethanesulfonate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
(5-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in many synthetic applications to introduce functional groups into aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but contains a methyl group instead of a fluorine and methoxy group.
Trifluoromethanesulfonic anhydride: Used as a reagent in similar types of reactions but lacks the aromatic ring.
Uniqueness
(5-Fluoro-2-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both fluorine and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a broader range of chemical transformations compared to similar compounds.
Properties
Molecular Formula |
C8H6F4O4S |
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Molecular Weight |
274.19 g/mol |
IUPAC Name |
(5-fluoro-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F4O4S/c1-15-6-3-2-5(9)4-7(6)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
QOPAABGWSMYQTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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